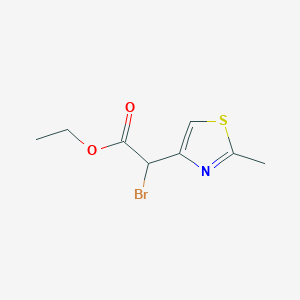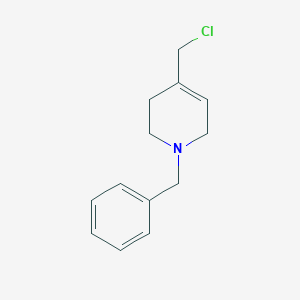
1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C12H16ClN It is a derivative of tetrahydropyridine, characterized by the presence of a benzyl group and a chloromethyl group attached to the nitrogen and carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and mild heating.
Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Major Products:
- Substituted derivatives (e.g., N-alkylated, N-arylated products)
- N-oxides
- Reduced amines
Applications De Recherche Scientifique
1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and exerting its effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a tetrahydropyridine ring.
1-Benzyl-4,5-bis(chloromethyl)-1H-1,2,3-triazole: Contains two chloromethyl groups and a triazole ring.
1-Benzyl-4-methylbenzene: Lacks the chloromethyl group and has a simpler structure.
Uniqueness: 1-Benzyl-4-(chloromethyl)-1,2,3,6-tetrahydropyridine is unique due to its tetrahydropyridine ring, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H16ClN |
|---|---|
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
1-benzyl-4-(chloromethyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16ClN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-6H,7-11H2 |
Clé InChI |
KQWOAURMLKRZCP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1CCl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13040502.png)
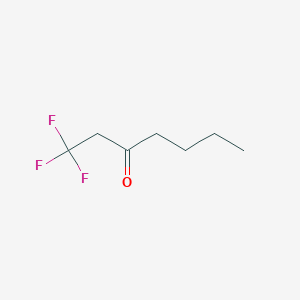
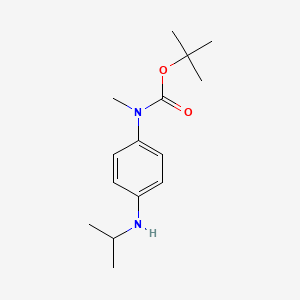
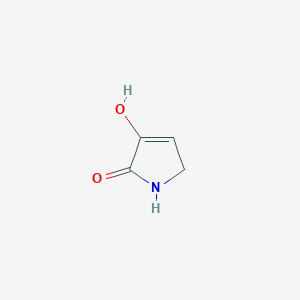

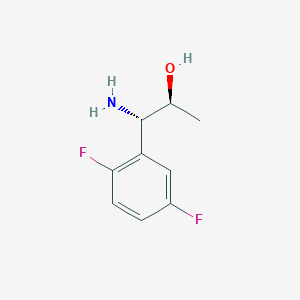
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)

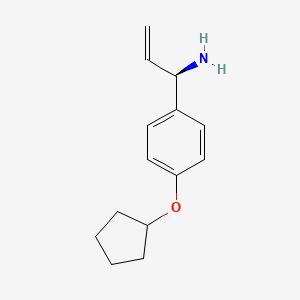
![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13040581.png)
